

Technical Guide: Structure Elucidation of 2-Fluoro-5-(2-methoxyphenyl)phenol

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Compound of Interest

Compound Name: 2-Fluoro-5-(2-methoxyphenyl)phenol

CAS No.: 1261950-15-5

Cat. No.: B6373131

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Executive Summary

This guide outlines the comprehensive structure elucidation protocol for **2-Fluoro-5-(2-methoxyphenyl)phenol**, a biaryl scaffold relevant to medicinal chemistry programs targeting kinase inhibition and metabolic stability. The presence of the fluorine atom on the phenolic ring introduces unique spectroscopic signatures—specifically

C-

F spin-spin coupling—that must be deconvoluted to confirm regioisomerism. This document details the synthetic origin, mass spectrometric validation, and a multi-nuclear NMR workflow designed to unambiguously assign the structure.^[1]

Synthetic Origin & Structural Context

To validate the structure, one must first understand its synthetic lineage. This compound is typically accessible via a Suzuki-Miyaura cross-coupling reaction, which defines the regiochemistry of the aryl-aryl bond.

- Precursors: 5-Bromo-2-fluorophenol (Electrophile) + 2-Methoxyphenylboronic acid (Nucleophile).
- Catalyst System: Pd(dppf)Cl
/ K
CO
in Dioxane/H
O.
- Structural Challenge: Confirming the coupling occurred at the C5 position of the phenol ring and not via distinct isomers (e.g., 4-fluoro or 3-methoxyphenyl variants) or homocoupling byproducts.

Mass Spectrometry: Molecular Formula Validation

Objective: Confirm elemental composition

and assess isotopic patterns.

Methodology: High-Resolution Electrospray Ionization (HR-ESI-MS)

- Ionization Mode: Negative Mode (ESI-) is preferred due to the acidic phenolic proton.
- Expected m/z:
 - Calculated: 217.0670
 - Acceptance Criteria:
< 5 ppm error.
- Fragmentation Pattern (MS/MS):
 - Loss of

(M-15): Characteristic of the anisole (methoxy) moiety.

- Loss of

(M-28) and

(M-20): Characteristic of fluorophenols.

NMR Spectroscopy: The Elucidation Core

The definitive proof of structure relies on Nuclear Magnetic Resonance (NMR). The fluorine atom acts as a "spy nucleus," splitting carbon signals and providing distance constraints.

F NMR: The Anchor Point

- Observation: A single sharp signal in the range of -130 to -145 ppm (relative to CFCI).
- Diagnostic Value: The chemical shift is sensitive to the ortho-hydroxyl group. A shift significantly upfield or downfield would suggest incorrect placement of the fluorine relative to the oxygen.

H NMR: Spin System Analysis

The proton spectrum will display two distinct spin systems (Ring A and Ring B) and diagnostic singlets.

Moiety	Signal Type	Integration	Approx. Shift ()	Assignment Logic
-OH	Broad Singlet	1H	5.0 - 9.0	Exchangeable with D O; confirms phenol.
-OCH ₃	Singlet	3H	3.80	Characteristic methoxy environment.
Ring A (Phenol)	Multiplets	3H	6.8 - 7.2	H3, H4, H6. H3 will show large coupling.
Ring B (Anisole)	Multiplets	4H	6.9 - 7.4	H3', H4', H5', H6'. Typical ABCD or AA'BB' like pattern.

C NMR: Decoding C-F Coupling

The

C spectrum is the most complex due to J-coupling from the

F nucleus (

). This splitting is mandatory for assignment.

- C2 (C-F): Doublet,

Hz.

- C1 (C-OH) & C3: Doublets,

Hz.

- C4 & C6: Doublets,

Hz.
- C5 (Ipso to Ring B): Doublet,

Hz.
- Ring B Carbons: Singlets (No coupling to F observed > 4 bonds).

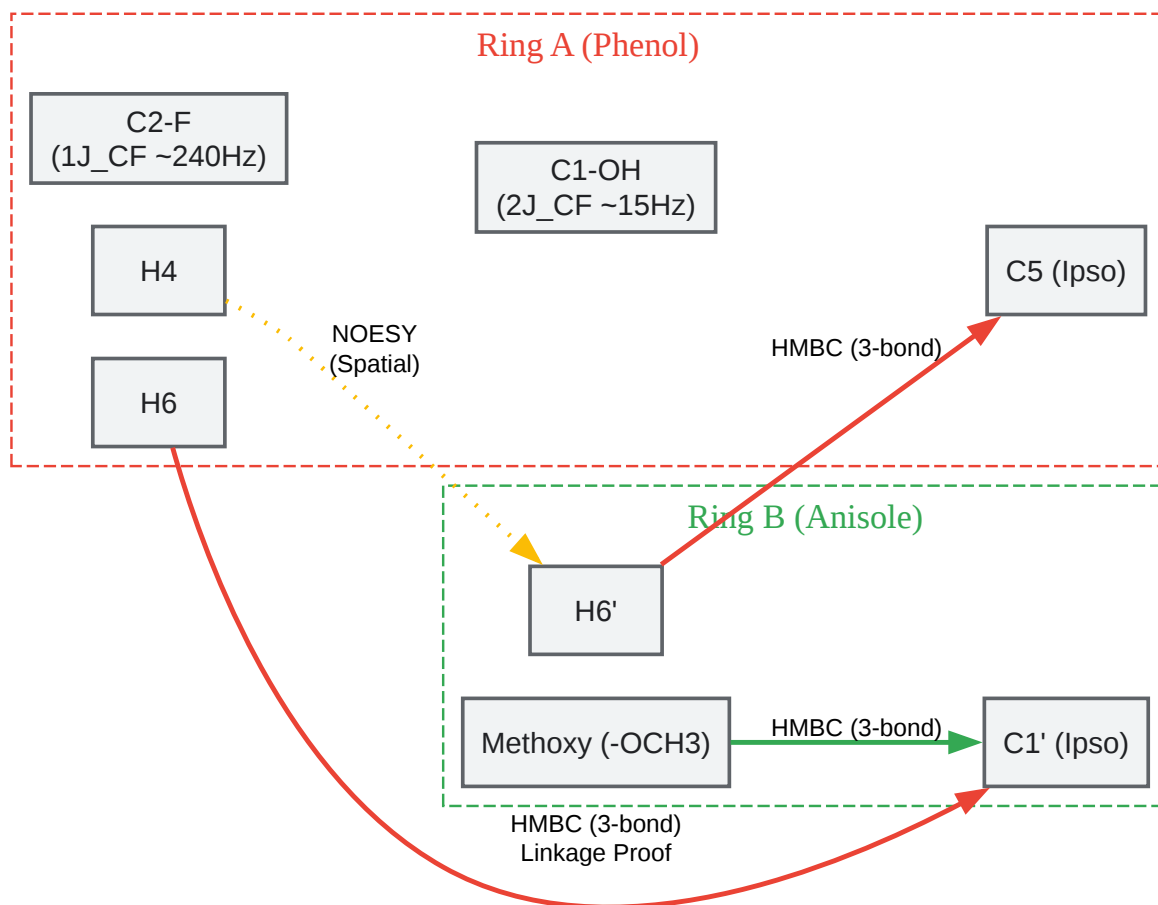
2D NMR: Connectivity & Spatial Proof

- HSQC: Correlates protons to their directly attached carbons, separating Ring A (F-coupled carbons) from Ring B (singlet carbons).
- HMBC (Key Experiment):
 - Linkage Proof: Look for a correlation from H6 (Ring A) to C1' (Ring B) or H6' (Ring B) to C5 (Ring A). This 3-bond correlation proves the biaryl bond exists at position 5.
- NOESY:
 - Regiochemistry: Strong NOE between the Methoxy protons and H3' (Ring B).
 - Inter-ring: NOE between H4/H6 (Ring A) and H2'/H6' (Ring B) confirms the proximity of the two rings.

Visualization of Elucidation Logic

Diagram 1: Structural Connectivity & HMBC Correlations

This diagram visualizes the critical NMR correlations required to prove the structure.



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Caption: Key HMBC (solid red) and NOESY (dotted yellow) correlations establishing the biaryl linkage and substituent positions.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent Selection: Dissolve 5-10 mg of the compound in 600 μ L of DMSO-d
-
- Why DMSO? It prevents solute aggregation and slows proton exchange, often allowing the phenolic -OH proton to be observed as a sharp(er) signal compared to CDCl₃

- Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
- Temperature: Acquire data at 298 K (25°C).

Protocol B: NMR Acquisition Parameters (600 MHz equivalent)

- H NMR:
 - Spectral Width: 12 ppm (-1 to 11 ppm).
 - Scans: 16.
 - Relaxation Delay (D1): 2.0 s (Ensure full relaxation of aromatic protons).
- C{
H} NMR:
 - Spectral Width: 240 ppm.
 - Scans: 1024 (Carbon sensitivity is low; F-splitting reduces signal-to-noise ratio of doublets).
 - Critical Setting: Set spectral window wide enough to capture the C-F doublet (approx 150-170 ppm).
- F NMR:
 - Reference: Internal CFCI
(0 ppm) or calibrate relative to solvent lock.
 - Decoupling: Acquire both
H-coupled and

H-decoupled spectra to analyze F-H topology.

References

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Sources

- [1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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